CID 71341211
Description
CID 71341211 is a chemical compound of significant interest in pharmacological and synthetic chemistry research.
Key physicochemical properties (e.g., molecular weight, polarity, and bioavailability) would typically be determined via experimental methods outlined in , including spectroscopy (NMR, IR), chromatography, and computational modeling. For instance, TPSA (Topological Polar Surface Area) and GI absorption parameters, as referenced in , are critical for evaluating its drug-likeness .
Properties
Molecular Formula |
CoSn3 |
|---|---|
Molecular Weight |
415.1 g/mol |
InChI |
InChI=1S/Co.3Sn |
InChI Key |
WPFXDKBORAQATJ-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Sn].[Sn].[Sn] |
Origin of Product |
United States |
Preparation Methods
Cyclohexanecarboxylic acid is primarily prepared by the hydrogenation of benzoic acid. This process involves the addition of hydrogen to benzoic acid in the presence of a catalyst, typically palladium on carbon, under high pressure and temperature conditions . Industrial production methods also involve the catalytic hydrogenation of benzoic acid, which is a more scalable and efficient process for large-scale production .
Chemical Reactions Analysis
Cyclohexanecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to cyclohexene.
Reduction: The carboxylic acid group can be reduced to an alcohol group.
Substitution: The carboxylic acid group can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride.
Common reagents used in these reactions include hydrogen gas for hydrogenation, thionyl chloride for the formation of acid chlorides, and various oxidizing agents for oxidation reactions. Major products formed from these reactions include cyclohexene, cyclohexanol, and cyclohexanecarbonyl chloride .
Scientific Research Applications
Cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Biology: It is used in the study of metabolic pathways involving carboxylic acids.
Industry: It is used in the production of various polymers and resins.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially affecting their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 71341211’s properties, a comparative analysis with structurally or functionally analogous compounds is essential. Below are hypothetical comparisons based on methodologies and compound classes referenced in the evidence:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity : this compound may exhibit intermediate complexity compared to oscillatoxins (macrocyclic) and simpler benzothiophenes. Its halogenation pattern (if present) could enhance stability and target binding, as seen in brominated analogs .
Bioactivity: Oscillatoxins demonstrate potent cytotoxicity but face toxicity challenges, whereas benzothiophenes prioritize enzyme inhibition.
Synthetic Accessibility : Benzothiophene derivatives (e.g., CID 737737) are synthetically tractable via stepwise halogenation and carboxylation, as described in . This compound’s synthesis might require similar vacuum distillation or chromatographic purification steps .
Table 2: Physicochemical Properties
| Parameter | This compound | Oscillatoxin D | 7-Bromobenzothiophene-2-carboxylic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | Not Available | 678.8 | 257.1 |
| LogP | Pending | 4.2 | 2.8 |
| TPSA (Ų) | ~65 (inferred) | 165.2 | 65.5 |
| GI Absorption | High (predicted) | Low | High |
Research Implications and Limitations
Data Gaps : The absence of explicit spectral or crystallographic data for this compound limits mechanistic insights. Future studies should prioritize X-ray diffraction (as per ) and in vivo assays .
Toxicity vs. Efficacy : Oscillatoxins’ high toxicity () underscores the need for this compound’s safety profiling, aligning with guidelines in for hazardous compound handling .
Synthetic Optimization : ’s protocols for brominated benzothiophenes could guide scalable synthesis, though steric effects in this compound may necessitate tailored reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
